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Compound of Interest

Compound Name: 14-Deoxypoststerone

Cat. No.: B15601137 Get Quote

A comparative analysis between 14-Deoxypoststerone and RU486 (Mifepristone) is not

feasible at this time due to the absence of publicly available scientific literature and

experimental data on 14-Deoxypoststerone. Extensive searches of scientific databases and

chemical registries did not yield any information regarding the synthesis, biological activity, or

mechanism of action of a compound named "14-Deoxypoststerone."

Consequently, this guide will provide a comprehensive overview of the well-characterized

compound, RU486 (Mifepristone), to serve as a valuable resource for researchers, scientists,

and drug development professionals. The information presented is supported by extensive

experimental data from peer-reviewed literature.

RU486 (Mifepristone): A Detailed Profile
RU486, or Mifepristone, is a synthetic steroid that acts as a potent antagonist at the

progesterone and glucocorticoid receptors.[1][2] Its high affinity for these receptors forms the

basis of its clinical applications, most notably in medical abortion and the management of

Cushing's syndrome.[1][3][4]

Mechanism of Action
RU486 exerts its effects by competitively binding to the intracellular progesterone and

glucocorticoid receptors.[1][2] This binding prevents the natural hormones, progesterone and

cortisol, from activating their respective receptors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15601137?utm_src=pdf-interest
https://www.benchchem.com/product/b15601137?utm_src=pdf-body
https://www.benchchem.com/product/b15601137?utm_src=pdf-body
https://www.benchchem.com/product/b15601137?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3795028/
https://pubmed.ncbi.nlm.nih.gov/15790729/
https://pubmed.ncbi.nlm.nih.gov/3795028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2858063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8801368/
https://pubmed.ncbi.nlm.nih.gov/3795028/
https://pubmed.ncbi.nlm.nih.gov/15790729/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At the molecular level, the mechanism involves several key steps:

High-Affinity Receptor Binding: RU486 binds with high affinity to both progesterone receptor

(PR) and glucocorticoid receptor (GR).[1][2][5] The bulky chemical group at the 11-beta

position of the steroid is crucial for its antagonistic activity.[1]

Receptor Conformation Change: Upon binding, RU486 induces a conformational change in

the receptor that is distinct from the change induced by agonist binding.[1]

Impaired Transcriptional Activation: This altered conformation prevents the recruitment of

coactivators necessary for gene transcription, rendering the receptor-ligand complex

inactive.[5] In some contexts, it can promote the binding of corepressors.

DNA Binding: While RU486-bound progesterone receptor can still bind to progesterone

response elements (PREs) on DNA, it fails to initiate the downstream transcriptional events.

[6][7] For the glucocorticoid receptor, RU486 has been shown to have different effects on

receptor transformation and DNA binding compared to its effects on the progesterone

receptor.[8][9]

Quantitative Data: Receptor Binding and Activity
The following table summarizes the key quantitative data for RU486's interaction with

progesterone and glucocorticoid receptors.
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Parameter
Progesterone
Receptor (PR)

Glucocorticoid
Receptor (GR)

Citation(s)

Binding Affinity (IC50) 0.2 nM 2.6 nM [10]

Relative Binding

Affinity

More than twice that

of progesterone

More than three times

that of

dexamethasone

[3]

Primary Action
Competitive

Antagonist

Competitive

Antagonist
[1][2][5]

Other Receptor

Interactions

Weak antiandrogenic

activity; no significant

binding to estrogen or

mineralocorticoid

receptors.

High affinity for GR-II,

little affinity for GR-I

(mineralocorticoid

receptor).

[3][5]

Signaling Pathways
The primary signaling pathway affected by RU486 is the steroid hormone signaling pathway. By

blocking progesterone and glucocorticoid receptors, it inhibits the expression of genes

regulated by these hormones.
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Caption: Mechanism of RU486 action.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

steroid receptor modulators like RU486.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
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Caption: Workflow for a competitive binding assay.

Protocol Details:

Receptor Preparation: A source of the target receptor (e.g., progesterone or glucocorticoid

receptor) is prepared. This can be a crude cell lysate from cells overexpressing the receptor

or a purified receptor preparation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15601137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled

ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) that is known to bind to the receptor

with high affinity.

Competition: Increasing concentrations of the unlabeled test compound (e.g., RU486) are

added to the incubation mixture. The test compound competes with the radiolabeled ligand

for binding to the receptor.

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach

equilibrium.

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This

is commonly achieved by rapid filtration through a filter that retains the receptor-ligand

complexes or by centrifugation to pellet the complexes.

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand

versus the concentration of the competitor. The concentration of the competitor that inhibits

50% of the specific binding of the radioligand is the IC50 value, which is a measure of the

compound's binding affinity.

Reporter Gene Assay
This cell-based assay is used to determine whether a compound acts as an agonist or an

antagonist of a nuclear receptor.[11][12][13]
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Caption: Workflow for a reporter gene assay.

Protocol Details:

Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with two

plasmids:

An expression vector containing the gene for the receptor of interest (e.g., human

progesterone receptor).

A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a

promoter with hormone response elements (e.g., PREs).

Treatment: The transfected cells are then treated with the test compound.

To test for agonist activity: Cells are treated with the test compound alone.
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To test for antagonist activity: Cells are co-treated with a known agonist of the receptor

and the test compound.

Incubation: The cells are incubated for a period of time to allow for receptor activation and

reporter gene expression.

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme

(e.g., luciferase) is measured using a luminometer.

Data Analysis:

An increase in reporter gene activity in the presence of the test compound alone indicates

agonist activity.

A decrease in the agonist-induced reporter gene activity in the presence of the test

compound indicates antagonist activity.

Conclusion
RU486 (Mifepristone) is a well-characterized progesterone and glucocorticoid receptor

antagonist with significant clinical applications. Its mechanism of action is centered on its high-

affinity binding to these receptors, leading to the inhibition of hormone-dependent gene

transcription. The experimental protocols detailed in this guide provide a foundation for the

continued investigation of steroid receptor modulators. While a direct comparison with "14-
Deoxypoststerone" is not possible due to a lack of available data, the comprehensive

information on RU486 serves as a robust reference for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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